molecular formula C7H15Cl2N3S B2882186 2-(Piperazino)-2-thiazoline dihydrochloride CAS No. 1443256-81-2

2-(Piperazino)-2-thiazoline dihydrochloride

Cat. No.: B2882186
CAS No.: 1443256-81-2
M. Wt: 244.18
InChI Key: ANAMMEYRUZSGKE-UHFFFAOYSA-N
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Description

2-(Piperazino)-2-thiazoline dihydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperazine ring fused to a thiazoline ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazino)-2-thiazoline dihydrochloride typically involves the reaction of piperazine with thiazoline derivatives under specific conditions. One common method is the cyclization of piperazine with thiazoline-2-thiol in the presence of a suitable catalyst, such as a strong acid or base, to form the thiazoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving multiple purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazino)-2-thiazoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazoline ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the thiazoline ring can lead to the formation of thiazolidine derivatives.

  • Reduction: Reduction can result in the formation of saturated analogs of the thiazoline ring.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

2-(Piperazino)-2-thiazoline dihydrochloride has several applications in scientific research, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the field of antiviral or anticancer agents.

  • Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Piperazino)-2-thiazoline dihydrochloride exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular events that lead to a biological response. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

  • Piperazine

  • Thiazoline derivatives

  • Piperazine-thiazoline hybrids

Uniqueness: 2-(Piperazino)-2-thiazoline dihydrochloride is unique due to its fused ring structure, which imparts distinct chemical properties compared to its counterparts

Biological Activity

2-(Piperazino)-2-thiazoline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiazoline ring fused with a piperazine moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The following mechanisms have been identified:

  • Receptor Binding : The compound exhibits high affinity for several neurotransmitter receptors, influencing pathways related to pain perception and inflammation.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Antinociceptive Effects

In animal models, this compound has shown promising antinociceptive (pain-relieving) effects. Studies have indicated that it activates opioid receptors, suggesting a mechanism similar to that of traditional analgesics. The results from these studies are summarized in the following table:

Compound Dose (mg/kg) MPE (%) Effectiveness
This compound5070Significant pain relief
Morphine1080Standard analgesic

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in MDPI evaluated the antimicrobial activity of this compound against various pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as an alternative treatment for resistant bacterial infections .
  • Antinociceptive Mechanism Investigation :
    Another study assessed the antinociceptive properties through behavioral tests in mice. The results indicated that the compound significantly increased the mechanical pain threshold compared to control groups, suggesting effective modulation of pain pathways .

Research Findings

Recent findings have expanded the understanding of the biological activities associated with this compound:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Properties

IUPAC Name

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h8H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMMEYRUZSGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NCCS2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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